2,2-Dimethylpropyl diphenyl phosphite
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Overview
Description
2,2-Dimethylpropyl diphenyl phosphite: is an organophosphorus compound with the molecular formula C17H21O3P It is a colorless, viscous liquid that is used in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylpropyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Addition of 2,2-Dimethylpropyl Group: The diphenyl phosphite is then reacted with 2,2-dimethylpropyl alcohol to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpropyl diphenyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is used in the synthesis of biologically active molecules and as a precursor for the development of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl diphenyl phosphite involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Diphenyl phosphite: Similar in structure but lacks the 2,2-dimethylpropyl group.
Triphenyl phosphite: Contains three phenyl groups instead of two.
Dimethyl phosphite: Contains two methyl groups instead of phenyl groups.
Uniqueness: 2,2-Dimethylpropyl diphenyl phosphite is unique due to the presence of the 2,2-dimethylpropyl group, which imparts different chemical properties and reactivity compared to other phosphites. This makes it a valuable reagent in specific synthetic applications where other phosphites may not be suitable.
Properties
CAS No. |
80705-49-3 |
---|---|
Molecular Formula |
C17H21O3P |
Molecular Weight |
304.32 g/mol |
IUPAC Name |
2,2-dimethylpropyl diphenyl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-17(2,3)14-18-21(19-15-10-6-4-7-11-15)20-16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI Key |
UGBHQSUQAJIHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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